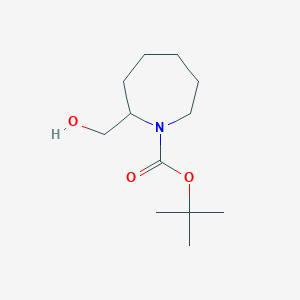

tert-Butyl 2-(hydroxymethyl)azepane-1-carboxylate

Descripción

tert-Butyl 2-(hydroxymethyl)azepane-1-carboxylate (CAS: 889942-60-3) is a seven-membered azepane ring derivative functionalized with a hydroxymethyl group at position 2 and a tert-butyl carboxylate group at position 1. Its molecular formula is C₁₂H₂₃NO₃, with a molecular weight of 229.32 g/mol . The compound is typically stored under sealed, dry conditions at 2–8°C to ensure stability. Key safety warnings include hazards related to skin/eye irritation (H315, H319) and respiratory discomfort (H335) . Structurally, the hydroxymethyl group provides a reactive site for further functionalization, making it valuable in pharmaceutical and synthetic chemistry for prodrug development or intermediate synthesis .

Propiedades

IUPAC Name |

tert-butyl 2-(hydroxymethyl)azepane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23NO3/c1-12(2,3)16-11(15)13-8-6-4-5-7-10(13)9-14/h10,14H,4-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUYFGGMFZDYXML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCCCC1CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90659667 | |

| Record name | tert-Butyl 2-(hydroxymethyl)azepane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90659667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

889942-60-3 | |

| Record name | tert-Butyl 2-(hydroxymethyl)azepane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90659667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthesis of tert-Butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate

Synthesis of Substituted Oxo-Azepines by Regio

Hydroboration of tetrahydroazepines proceeded with diastereoselectivity in a substrate-dependent manner to yield regioisomeric azepanols before their oxidation.

Tetrahydroazepine 2 yielded a 3:2 mixture of regioisomers 3a and 3b with excellent diastereofacial selectivity and high yield utilizing borane dimethylsulfide (BH 3∙SMe 2). These compounds were isolated by semi-preparative reverse-phase HPLC using acetonitrile:water:trifluoroacetic acid (TFA) (from 50:50:0.1 to 80:20:0.1 over 45 min; flow rate: 4.18 mL/min) as the mobile phase. Separated regioisomers 3a and 3b were de-protected to yield azepanols (5 S)-4a and (6 for characterization by 2D-NMR in the absence of R)-4b N-Boc rotamers.

Análisis De Reacciones Químicas

tert-Butyl 2-(hydroxymethyl)azepane-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

Reduction: The compound can be reduced to form the corresponding alcohol.

Substitution: The tert-butyl group can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

- Molecular Formula : C₁₁H₁₉NO₃

- Molecular Weight : 213.28 g/mol

- Structure : The compound features a tert-butyl group, a hydroxymethyl group, and a carboxylate moiety, which contribute to its reactivity and biological interactions.

Synthetic Applications

tert-Butyl 2-(hydroxymethyl)azepane-1-carboxylate serves as a valuable building block in the synthesis of various organic compounds. Its unique structure allows for modifications that can enhance biological activity. Some notable applications include:

- Synthesis of Novel Compounds : It acts as an intermediate in the synthesis of amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones. These derivatives exhibit a wide range of biological activities, including antibacterial, antifungal, anticancer, antiparasitic, antihistamine, and antidepressive effects .

Medicinal Chemistry

The compound has shown promising potential in drug discovery and development. Its ability to interact with specific molecular targets makes it suitable for designing inhibitors for various enzymes involved in metabolic pathways.

Case Studies

- Enzyme Inhibition : Research has indicated that derivatives of this compound can inhibit key enzymes such as jack bean α-mannosidase. The structure-activity relationship (SAR) studies have demonstrated that modifications to the azepane ring can significantly enhance inhibitory potency .

- Biological Activity : Studies have reported that the compound exhibits significant biological activity due to its ability to form hydrogen bonds and electrostatic interactions with enzyme active sites. This interaction can lead to inhibition of enzyme activity, making it a candidate for therapeutic applications .

Mecanismo De Acción

The mechanism of action of tert-Butyl 2-(hydroxymethyl)azepane-1-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity and function. The tert-butyl group provides steric hindrance, affecting the compound’s reactivity and stability .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

To contextualize the properties and applications of tert-butyl 2-(hydroxymethyl)azepane-1-carboxylate, we compare it with two structurally related compounds:

Structural and Functional Group Analysis

Actividad Biológica

tert-Butyl 2-(hydroxymethyl)azepane-1-carboxylate is a compound with significant potential in medicinal chemistry, particularly due to its unique structural features, including a hydroxymethyl group and an azepane ring. This article explores the biological activity of this compound, focusing on its mechanisms of action, biochemical properties, and potential therapeutic applications.

- Molecular Formula : C12H23NO3

- Molecular Weight : 229.32 g/mol

- Structure : The compound features a tert-butyl group, a hydroxymethyl substituent, and an azepane ring, which contribute to its biological interactions.

The precise mechanism of action for this compound is still under investigation. However, preliminary studies suggest several potential interactions:

- Enzyme Interaction : The hydroxymethyl group can form hydrogen bonds with amino acid residues in enzymes, potentially altering their conformation and activity.

- Cell Signaling Modulation : The compound may influence key signaling proteins, affecting pathways involved in gene expression and cellular metabolism. It has been noted to interact with kinases and phosphatases, which are crucial for signal transduction .

Research indicates that this compound plays a significant role in various biochemical reactions:

- Hydrogen Bonding : The hydroxymethyl group enhances the ability of the compound to interact with proteins, potentially leading to changes in their functional states.

- Hydrophobic Interactions : The azepane ring structure allows for interactions with hydrophobic pockets in enzymes, influencing their catalytic activity.

In Vitro Studies

Initial studies have demonstrated that this compound exhibits notable biological activities:

Structure-Activity Relationship (SAR)

The structural features of this compound suggest avenues for optimization:

- Modification Potential : Variations in the azepane ring or hydroxymethyl substituent could enhance potency or selectivity against specific biological targets .

Case Study 1: Kinase Inhibition

In a study examining the structure-activity relationship of azepine derivatives, it was found that modifications to the azepine scaffold could significantly alter kinase inhibition profiles. Compounds similar to this compound were evaluated for their ability to inhibit TAK1 kinase, providing insights into optimizing this class of compounds for therapeutic applications .

Case Study 2: Anticancer Activity

A related compound was evaluated for its cytotoxic effects against hypopharyngeal tumor cells. Results indicated that structural modifications led to enhanced apoptosis induction compared to standard chemotherapeutics like bleomycin. This suggests that further research into this compound could reveal similar anticancer properties .

Q & A

Basic Synthesis and Optimization

Q1: What are the critical parameters for optimizing the synthesis of tert-butyl 2-(hydroxymethyl)azepane-1-carboxylate derivatives? Methodological Answer:

- Reagent Selection: Use tert-butyl carbamate precursors with hydroxymethyl substituents. For example, ethanol as a solvent and substituted benzaldehydes (e.g., 3,4-dimethoxybenzaldehyde) can yield hydrazone derivatives at 80°C with 70–90% efficiency .

- Temperature Control: Maintain reaction temperatures between 80–100°C to ensure complete hydrazone formation while avoiding decomposition.

- Purification: Cold ethanol washes effectively remove unreacted aldehydes and byproducts, as demonstrated in analogous tert-butyl carbamate syntheses .

Structural Characterization

Q2: Which spectroscopic techniques are most reliable for confirming the structure of this compound? Methodological Answer:

- NMR Spectroscopy: Use and NMR to identify key functional groups. For example, tert-butyl protons resonate at ~1.4 ppm, while hydroxymethyl groups appear as broad singlets near 3.5–4.0 ppm .

- IR Spectroscopy: Confirm the presence of carbonyl (C=O, ~1680–1720 cm) and hydroxyl (-OH, ~3200–3500 cm) stretches.

- Mass Spectrometry: High-resolution MS (HRMS) provides exact molecular weights, critical for distinguishing regioisomers .

Stability and Storage

Q3: How should this compound be stored to prevent degradation? Methodological Answer:

- Temperature: Store at 0–6°C in airtight containers to minimize hydrolysis of the tert-butyloxycarbonyl (Boc) group .

- Moisture Control: Use desiccants (e.g., silica gel) and inert atmospheres (N/Ar) to avoid hygroscopic degradation .

Advanced Crystallography

Q4: How can SHELX software aid in resolving conformational ambiguities in azepane derivatives? Methodological Answer:

- Structure Solution: SHELXD is robust for phase determination in small-molecule crystallography, even with twinned data. For azepane rings, refine torsion angles using SHELXL to resolve puckering conformations .

- Validation: Cross-validate with PLATON to check for missed symmetry or disorder, common in seven-membered rings .

Biological Activity Evaluation

Q5: What in vitro assays are suitable for assessing the bioactivity of azepane-carboxylate derivatives? Methodological Answer:

- Antimycobacterial Assays: Use Mycobacterium tuberculosis H37Rv strains in microplate Alamar Blue assays (MABA). IC values <10 µg/mL indicate potential antitubercular activity, as seen in structurally related hydrazone derivatives .

- Cytotoxicity Screening: Pair bioactivity data with mammalian cell line assays (e.g., Vero cells) to rule off-target toxicity .

Data Contradiction Analysis

Q6: How to reconcile discrepancies in reported yields for tert-butyl carbamate derivatives? Methodological Answer:

- Reaction Monitoring: Use HPLC or TLC to track intermediates. For example, incomplete Boc deprotection can lead to lower yields, requiring optimized acidolysis conditions (e.g., TFA/DCM) .

- Byproduct Identification: LC-MS or -NMR (for fluorinated analogs) detects side products like tert-butyl alcohol or azepane ring-opened species .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.